Lipid Peroxidation vs. Eriodictyol Glucoside
In a direct head-to-head comparison, Flavanomarein (Compound 1) demonstrated a 1.63-fold higher IC50 for DPPH radical scavenging (44.12 µM) compared to eriodictyol 7-O-β-D-glucopyranoside (Compound 2, 27.02 µM), indicating that Compound 2 was a more potent DPPH scavenger in this assay system. However, Flavanomarein exhibited superior efficacy in inhibiting lipid peroxidation in both liver (TBA IC50: 61.61 µM vs. 43.22 µM) and kidney (TBA IC50: 140.97 µM vs. 59.97 µM) tissue models, showing a 2.35-fold lower potency in kidney tissue but a 1.42-fold lower potency in liver tissue compared to the glucoside analog [1]. The differential performance across oxidative stress models underscores the compound-specific antioxidant mechanisms of Flavanomarein, which may be advantageous in tissue-specific applications.
| Evidence Dimension | Inhibition of DPPH Radical and Lipid Peroxidation (TBA) |
|---|---|
| Target Compound Data | DPPH IC50: 44.12 ± 1.18 µM; TBA (liver) IC50: 61.61 ± 1.68 µM; TBA (kidney) IC50: 140.97 ± 9.11 µM |
| Comparator Or Baseline | Eriodictyol 7-O-β-D glucopyranoside (DPPH IC50: 27.02 ± 1.40 µM; TBA liver IC50: 43.22 ± 2.92 µM; TBA kidney IC50: 59.97 ± 3.30 µM) |
| Quantified Difference | Flavanomarein DPPH IC50 was 1.63-fold higher (less potent); TBA liver IC50 was 1.42-fold higher; TBA kidney IC50 was 2.35-fold higher |
| Conditions | In vitro cell-free assays using DPPH and TBA (thiobarbituric acid) methods; data presented as mean ± SD from three independent experiments |
Why This Matters
The distinct oxidative stress inhibition profile of Flavanomarein, particularly its relative efficacy in tissue-specific lipid peroxidation models, guides researchers in selecting the appropriate compound for antioxidant studies targeting hepatic versus renal oxidative damage.
- [1] Liang, Y., et al. (2017). Identification of Active Compounds of Coreopsis tinctoria and Investigation of their Molecular Mechanisms on Lipid Dysregulation. Molecular Medicine Reports, 16(2), 1298-1304. Table III. View Source
